
GlcNAcstatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GlcNAcstatin is a potent and selective inhibitor of the enzyme O-GlcNAcase, which is responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. This post-translational modification plays a crucial role in various cellular processes, including DNA transcription, insulin sensitivity, and protein trafficking. By inhibiting O-GlcNAcase, this compound helps to increase the levels of O-GlcNAcylation, making it a valuable tool for studying the biological significance of this modification .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GlcNAcstatin involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using a series of chemical reactions, including glycosylation and acetylation.
Introduction of Functional Groups: Various functional groups, such as N-acetyl and carboxymethyl groups, are introduced to enhance the inhibitory activity and selectivity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry may be employed to improve efficiency and scalability .
化学反应分析
Types of Reactions
GlcNAcstatin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain functional groups with others to enhance the compound’s properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s properties .
科学研究应用
GlcNAcstatin has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of O-GlcNAcylation.
Biology: Helps in understanding the role of O-GlcNAcylation in cellular processes such as signal transduction, protein trafficking, and gene expression.
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Used in the development of diagnostic tools and therapeutic agents targeting O-GlcNAcylation
作用机制
GlcNAcstatin exerts its effects by selectively inhibiting the enzyme O-GlcNAcase. This enzyme is responsible for removing O-GlcNAc from proteins, a process that is crucial for regulating various cellular functions. By inhibiting O-GlcNAcase, this compound increases the levels of O-GlcNAcylation, thereby modulating the activity of O-GlcNAcylated proteins. This inhibition is achieved through the binding of this compound to the active site of O-GlcNAcase, preventing the enzyme from interacting with its natural substrate .
相似化合物的比较
Similar Compounds
PUGNAc: Another potent inhibitor of O-GlcNAcase, but with lower selectivity compared to GlcNAcstatin.
Thiamet-G: A highly selective O-GlcNAcase inhibitor with a different chemical structure.
NButGT: An O-GlcNAcase inhibitor with moderate potency and selectivity.
Uniqueness of this compound
This compound is unique due to its high selectivity and potency as an O-GlcNAcase inhibitor. It has been shown to be effective at nanomolar concentrations, making it one of the most potent inhibitors available. Additionally, its ability to modulate O-GlcNAc levels in various cell lines makes it a valuable tool for studying the biological significance of O-GlcNAcylation .
属性
分子式 |
C20H27N3O4 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
N-[(5S,6R,7R,8R)-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]-2-methylpropanamide |
InChI |
InChI=1S/C20H27N3O4/c1-12(2)20(27)22-16-18(26)17(25)15(11-24)23-10-14(21-19(16)23)9-8-13-6-4-3-5-7-13/h3-7,10,12,15-18,24-26H,8-9,11H2,1-2H3,(H,22,27)/t15-,16-,17+,18+/m0/s1 |
InChI 键 |
YCPLHXLUOSXDJD-WNRNVDISSA-N |
手性 SMILES |
CC(C)C(=O)N[C@H]1[C@H]([C@@H]([C@@H](N2C1=NC(=C2)CCC3=CC=CC=C3)CO)O)O |
规范 SMILES |
CC(C)C(=O)NC1C(C(C(N2C1=NC(=C2)CCC3=CC=CC=C3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


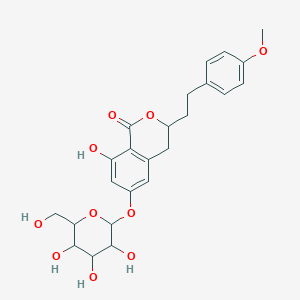
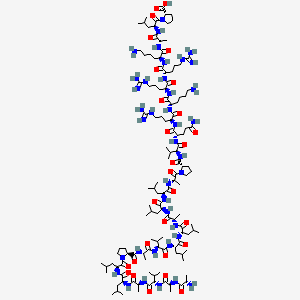
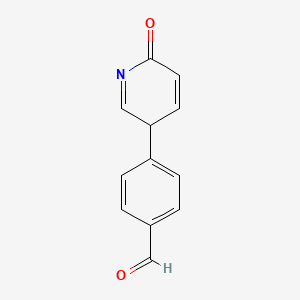
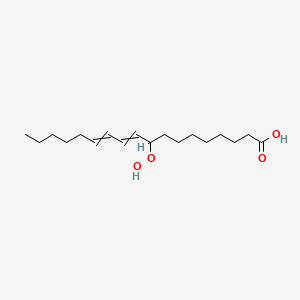
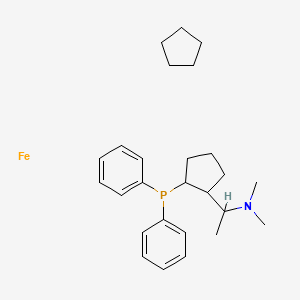

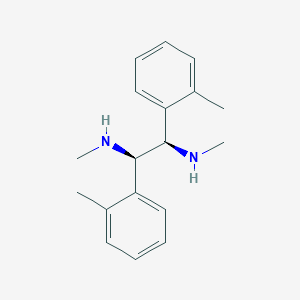
![13-Benzyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B13386848.png)
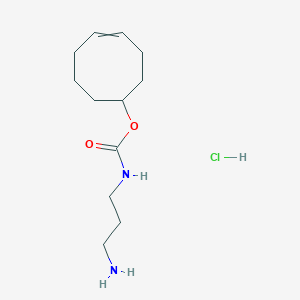
![(4R,4'R,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole]](/img/structure/B13386854.png)
![7-(6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13386858.png)
![N-[S-(Dimethylarsino)-N-L-gamma-glutamyl-L-cysteinyl]glycine, disodium salt](/img/structure/B13386859.png)
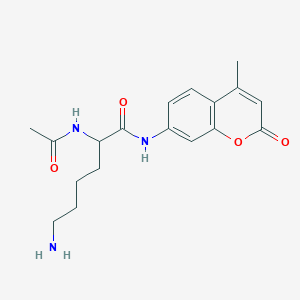
![3a-Hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B13386869.png)
